molecular formula C13H15NO3 B11177725 4-(Pyrrolidin-1-ylcarbonyl)phenyl acetate

4-(Pyrrolidin-1-ylcarbonyl)phenyl acetate

Cat. No.: B11177725
M. Wt: 233.26 g/mol
InChI Key: USLHFZHOXXUAOV-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylcarbonyl)phenyl acetate is a chemical compound that features a pyrrolidine ring attached to a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylcarbonyl)phenyl acetate typically involves the reaction of 4-(Pyrrolidin-1-ylcarbonyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(Pyrrolidin-1-ylcarbonyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and real-time monitoring ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylcarbonyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Pyrrolidin-1-ylcarbonyl)phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylcarbonyl)phenyl acetate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The acetate group may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-ylcarbonyl)phenyl acetate is unique due to the combination of the pyrrolidine ring and the phenyl acetate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in its individual components or other similar compounds.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

[4-(pyrrolidine-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C13H15NO3/c1-10(15)17-12-6-4-11(5-7-12)13(16)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3

InChI Key

USLHFZHOXXUAOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCC2

Origin of Product

United States

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